Tert-butyl 3-benzylimidazolidine-1-carboxylate

Organometallic Chemistry Catalysis Cross-Coupling

Researchers requiring a sterically defined, orthogonal protecting group strategy often face challenges with impurity profiles and selectivity in multi-step syntheses. Tert-butyl 3-benzylimidazolidine-1-carboxylate directly addresses this as a dual-functional scaffold. - Orthogonal Boc protection enables selective acidic cleavage while preserving base-labile groups (e.g., Fmoc), streamlining complex amine syntheses. - Its steric bulk enhances selectivity in Pd-catalyzed Heck/Suzuki couplings with deactivated aryl chlorides. - Sourced at 95% purity with batch-specific NMR, HPLC, and GC reports, ensuring reliable catalytic and biological assay results.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 623943-75-9
Cat. No. B153248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-benzylimidazolidine-1-carboxylate
CAS623943-75-9
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
InChIKeyOSIWDWJGKVEDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-benzylimidazolidine-1-carboxylate Building Block


Tert-butyl 3-benzylimidazolidine-1-carboxylate (CAS 623943-75-9) is a heterocyclic organic compound featuring an imidazolidine core—a saturated five-membered ring containing two nitrogen atoms—functionalized with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a benzyl substituent at the N3 position . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . The compound is commercially available at a standard purity of 95% and is typically stored at room temperature in sealed, dry conditions .

Core Boc-protected imidazolidine building block
Substitution N-Benzyl group for steric and lipophilic tuning
Specification Standard purity grade with batch QC

Tert-butyl 3-benzylimidazolidine-1-carboxylate Substitution Limitations


Substitution of tert-butyl 3-benzylimidazolidine-1-carboxylate with structurally analogous imidazolidine derivatives is not straightforward due to the synergistic influence of its dual substituents: the Boc group and the N3-benzyl group. The Boc group provides orthogonal amine protection and imparts specific steric bulk, while the benzyl substituent contributes lipophilicity and potential π-stacking interactions . These features collectively dictate the compound's reactivity profile in catalytic cycles and its physicochemical properties, such as predicted lipophilicity (consensus Log P = 2.25) and moderate aqueous solubility (0.293 mg/mL), which differ substantially from unsubstituted or differently substituted analogs . Replacing this compound with a generic imidazolidine would alter these parameters, potentially compromising reaction yields, enantioselectivity, or biological target engagement, as demonstrated in comparative studies of N-benzyl versus N-phenyl imidazolidine derivatives .

Boc and benzyl groups jointly control reactivity; replacing either alters steric and electronic profile in catalytic cycles.
Predicted lipophilicity and solubility differ from unsubstituted imidazolidines, potentially shifting assay-condition compatibility.
Alternative protecting-group strategies or N-substituents may change reaction yields and enantioselectivity; direct substitution requires validation.

Tert-butyl 3-benzylimidazolidine-1-carboxylate vs. Structural Analogs


Steric Bulk in Palladium-Catalyzed Cross-Coupling

Tert-butyl 3-benzylimidazolidine-1-carboxylate is employed as a ligand component in palladium-catalyzed Heck and Suzuki-Miyaura coupling reactions, where the presence of the tert-butyl group provides steric bulk that enhances reaction selectivity compared to less sterically demanding imidazolidine ligands . While direct comparative data for this specific compound are limited, studies on analogous imidazolidine-bridged N,O-donor ligands containing a 3,5-di-tert-butyl-benzyl group have demonstrated excellent catalytic activity in Suzuki reactions of arylboronic acids with aryl halides in aqueous methanol under mild conditions, achieving product yields of 79% or higher in representative cross-couplings [1]. This class-level inference supports the notion that the tert-butyl group in the title compound imparts a beneficial steric profile for catalyst design.

Steric Bulk in Coupling
Class-level
Target: Inferred steric ligand Comparator: 79% yield (Suzuki coupling)
May support steric control in Pd-catalyzed cross-coupling.
Inferred from class-level evidence with analogous ligands.
Organometallic Chemistry Catalysis Cross-Coupling

Orthogonal Boc Protection Strategies

The presence of the tert-butoxycarbonyl (Boc) group on the imidazolidine nitrogen atom enables orthogonal protection strategies in complex molecule synthesis. This group can be selectively removed under acidic conditions (e.g., TFA in DCM) while leaving other base-labile protecting groups, such as Fmoc, intact. In contrast, imidazolidine derivatives lacking the Boc group (e.g., 3-benzylimidazolidine-2,4-dione, CAS 2301-40-8) or those with alternative N-protection (e.g., acetyl) offer different deprotection profiles, limiting synthetic flexibility [1]. The target compound's Boc group confers a distinct deprotection half-life under standard conditions: Boc group removal typically proceeds with a t₁/₂ of <1 hour in 95% TFA/H₂O, whereas removal of an N-benzyl group requires harsh hydrogenolysis conditions (H₂, Pd/C) that are incompatible with many functional groups .

Orthogonal Boc Deprotection
Method context
Boc: TFA-labile Benzyl: H2/Pd-labile
Enables sequential deprotection in multistep synthesis.
Cross-study comparable deprotection protocols.
Peptide Synthesis Protecting Group Chemistry Multistep Synthesis

Lipophilicity and Solubility Profile

The physicochemical profile of tert-butyl 3-benzylimidazolidine-1-carboxylate, specifically its computed consensus Log P of 2.25 and predicted aqueous solubility of 0.293 mg/mL (Log S = -2.95), provides a defined baseline for solvent selection and formulation . This profile differs from that of the less lipophilic unsubstituted tert-butyl imidazolidine-1-carboxylate (CAS 916891-97-9), which has a molecular weight of 172.22 g/mol and lacks the benzyl group [1]. The benzyl substituent increases the molecular weight by ~90 g/mol and adds significant hydrophobicity, which can influence membrane permeability and protein binding in biological assays. For example, in a class of 1,3-disubstituted imidazolidine-2,4,5-trione inhibitors of pyruvate carboxylase, increasing lipophilicity via N-substitution correlated with enhanced passive membrane permeability, with several derivatives demonstrating high permeability in PAMPA assays [2].

Lipophilicity & Solubility
Class-level
Predicted LogP 2.25 Solubility 0.293 mg/mL (predicted)
Baseline for solvent selection and assay design.
Computational predictions; experimental verification recommended.
Physicochemical Properties Drug Discovery ADME

Structural Identity and Purity Assurance

Tert-butyl 3-benzylimidazolidine-1-carboxylate is supplied with a standard purity specification of 95%, and vendors such as Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC analysis reports . This level of characterization ensures that researchers obtain a material with a defined and consistent composition, which is critical for reproducing synthetic procedures and biological assays. In contrast, some less common imidazolidine derivatives may only be available at lower purities (e.g., 90%) or without rigorous analytical certification, introducing variability that can confound experimental results . The compound's identity is further validated by its unique InChIKey (OSIWDWJGKVEDRT-UHFFFAOYSA-N) and MDL number (MFCD24466955), which are cross-referenced in authoritative chemical databases including PubChem (CID 11436961) [1].

Purity & QC Documentation
Source review
Standard 95% purity; batch-specific NMR, HPLC, GC
Supports data reproducibility in synthesis and assays.
Verify via supplier COA before critical experiments.
Quality Control Reproducibility Procurement

Tert-butyl 3-benzylimidazolidine-1-carboxylate Application Scenarios


Cross-Coupling Requiring Steric Control

When designing a palladium-catalyzed Heck or Suzuki-Miyaura coupling that demands high selectivity and yield, tert-butyl 3-benzylimidazolidine-1-carboxylate serves as a preferred ligand scaffold due to the steric bulk conferred by its tert-butyl group, which can suppress undesired side reactions and improve catalytic turnover . As inferred from studies on analogous sterically hindered imidazolidine ligands, this compound is particularly well-suited for coupling reactions involving deactivated aryl chlorides or sterically encumbered substrates where less bulky ligands fail .

Multistep Amine Synthesis with Orthogonal Protection

In the synthesis of pharmaceutical intermediates containing multiple amine functionalities, tert-butyl 3-benzylimidazolidine-1-carboxylate offers a strategic advantage due to its orthogonal Boc protecting group. This group can be selectively cleaved under acidic conditions while preserving other base-labile protecting groups (e.g., Fmoc) elsewhere in the molecule . This capability streamlines complex synthetic sequences and reduces the need for extensive protecting group manipulation, ultimately improving overall yield and purity .

Drug Discovery with Defined Physicochemical Properties

For medicinal chemistry programs aiming to optimize compound lipophilicity and solubility, tert-butyl 3-benzylimidazolidine-1-carboxylate provides a well-characterized starting point. Its predicted consensus Log P of 2.25 and moderate aqueous solubility (0.293 mg/mL) offer a defined baseline for structure-activity relationship (SAR) studies . These properties are particularly relevant when designing analogs intended to balance membrane permeability and aqueous solubility, as demonstrated by the class of imidazolidine-2,4,5-trione inhibitors where N-substitution modulates passive permeability .

High-Purity Building Blocks for Reproducible Assays

In any biological assay where compound identity and purity directly impact data reliability, sourcing tert-butyl 3-benzylimidazolidine-1-carboxylate from vendors that supply batch-specific NMR, HPLC, and GC reports ensures a defined 95% purity . This level of quality control minimizes the risk of spurious results caused by unknown impurities, which is especially critical when the compound is used as a ligand in enzyme inhibition studies .

Application
Selection Property
Validation Focus
Cross-coupling requiring steric control
Steric ligand scaffold (Boc + benzyl)
Catalytic yield and selectivity under reported conditions
Multistep amine synthesis
Orthogonal Boc protection
Deprotection orthogonality and synthetic sequence yield
Physicochemical property optimization
Predicted lipophilicity and solubility baseline
Assay-condition compatibility and SAR consistency
Reproducible biological assay support
Defined purity and batch QC
Impurity profile and data reliability

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